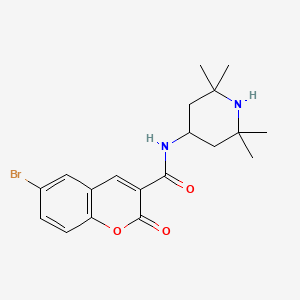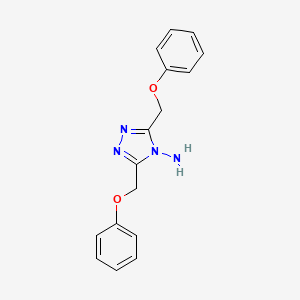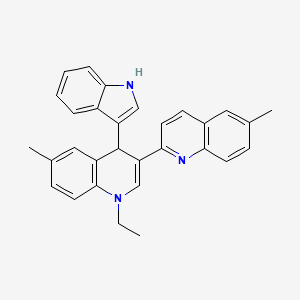
1'-ethyl-4'-(1H-indol-3-yl)-6,6'-dimethyl-1',4'-dihydro-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-ethyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes both indole and quinoline moieties, which are known for their significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinoline derivative under specific conditions. For instance, the reaction might involve the use of a strong acid or base as a catalyst, and the reaction temperature and time must be carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions might be carried out in an acidic or basic medium, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety might lead to the formation of an indole-2,3-dione derivative, while reduction of the quinoline moiety might yield a tetrahydroquinoline derivative .
Scientific Research Applications
1’-ethyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-ethyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Alternatively, it may interact with receptors on the surface of cells, triggering a cascade of intracellular signaling events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-quinoline derivatives, such as:
- 1’-methyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline
- 1’-ethyl-4’-(1H-indol-3-yl)-6,6’-diethyl-1’,4’-dihydro-2,3’-biquinoline
Uniqueness
What sets 1’-ethyl-4’-(1H-indol-3-yl)-6,6’-dimethyl-1’,4’-dihydro-2,3’-biquinoline apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1’ position and the dimethyl groups at the 6,6’ positions may enhance its binding affinity to certain molecular targets and improve its overall stability .
Properties
Molecular Formula |
C30H27N3 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-ethyl-4-(1H-indol-3-yl)-6-methyl-3-(6-methylquinolin-2-yl)-4H-quinoline |
InChI |
InChI=1S/C30H27N3/c1-4-33-18-25(28-13-11-21-15-19(2)9-12-26(21)32-28)30(23-16-20(3)10-14-29(23)33)24-17-31-27-8-6-5-7-22(24)27/h5-18,30-31H,4H2,1-3H3 |
InChI Key |
JGQMQCFHQANMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(C2=C1C=CC(=C2)C)C3=CNC4=CC=CC=C43)C5=NC6=C(C=C5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


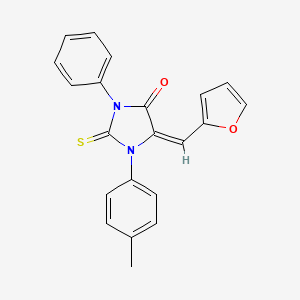
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11088720.png)
![4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11088722.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11088725.png)

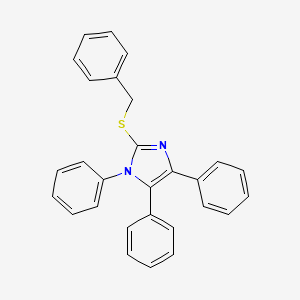
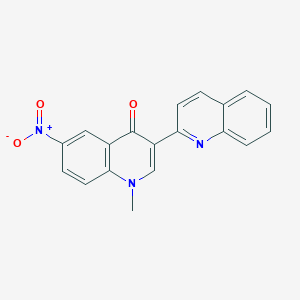
![(4-Chlorophenyl)(6-chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11088741.png)
![4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B11088745.png)
![(1E)-1-(4-ethoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11088751.png)
